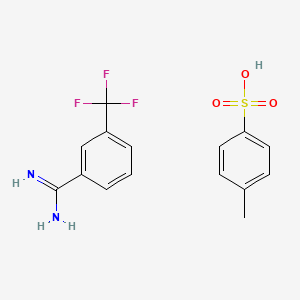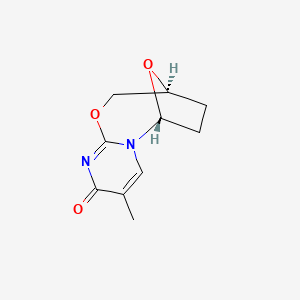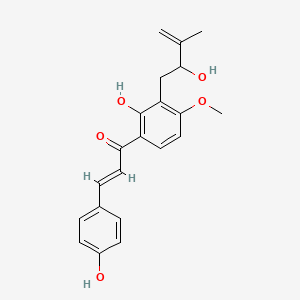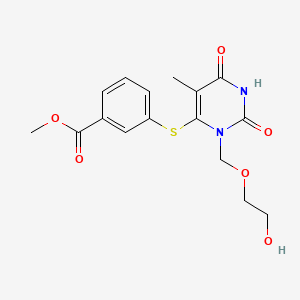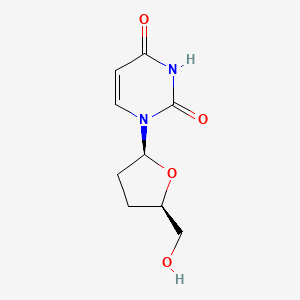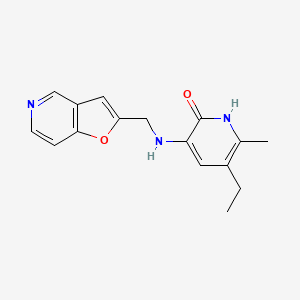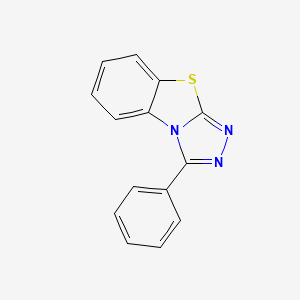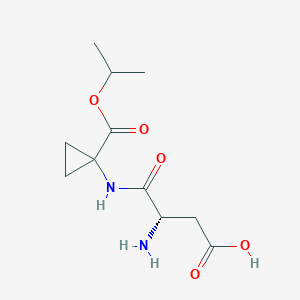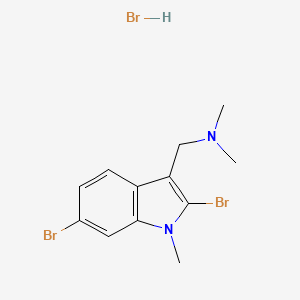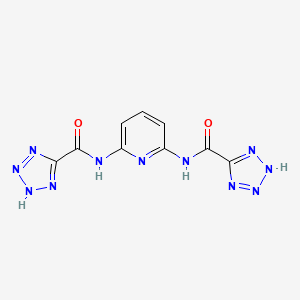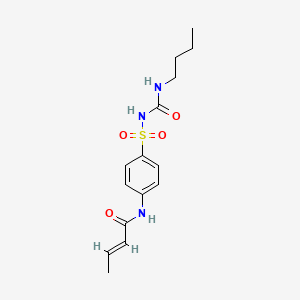
1-Butyl-3-(N-crotonylsulfanilyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-3-(N-crotonylsulfanilyl)urea is a chemical compound with the molecular formula C15H21N3O4S. It is known for its unique structure, which includes a butyl group, a crotonyl group, and a sulfanilyl group attached to a urea backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-(N-crotonylsulfanilyl)urea typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents. This method is both environmentally friendly and efficient, yielding high-purity products . The reaction conditions are mild, and the process can be scaled up for industrial production.
Industrial Production Methods
Industrial production of N-substituted ureas, including this compound, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia. These reactions are typically carried out in large-scale reactors under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1-Butyl-3-(N-crotonylsulfanilyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanilyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
1-Butyl-3-(N-crotonylsulfanilyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Butyl-3-(N-crotonylsulfanilyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Butyl-3-(p-tolyl)urea
- 1-Butyl-3-(o-tolyl)urea
- 1-Butyl-3-(m-tolyl)urea
Uniqueness
1-Butyl-3-(N-crotonylsulfanilyl)urea is unique due to its combination of a butyl group, a crotonyl group, and a sulfanilyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propiedades
Número CAS |
52964-42-8 |
|---|---|
Fórmula molecular |
C15H21N3O4S |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
(E)-N-[4-(butylcarbamoylsulfamoyl)phenyl]but-2-enamide |
InChI |
InChI=1S/C15H21N3O4S/c1-3-5-11-16-15(20)18-23(21,22)13-9-7-12(8-10-13)17-14(19)6-4-2/h4,6-10H,3,5,11H2,1-2H3,(H,17,19)(H2,16,18,20)/b6-4+ |
Clave InChI |
BICCHCKIEMMKBM-GQCTYLIASA-N |
SMILES isomérico |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C |
SMILES canónico |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,11-dimethyl-8-oxa-3,10-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,11-tetraen-7-one](/img/structure/B12787356.png)
